1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethylamine derivatives.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid.
Methyl isocyanate: A reagent used in the synthesis of the compound.
Cyclobutanemethylamine: A derivative formed through reduction reactions.
Uniqueness: this compound is unique due to its cyclic structure and the presence of both carbamoyl and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(methylcarbamoyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(9)7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRUUBKNZCITHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.